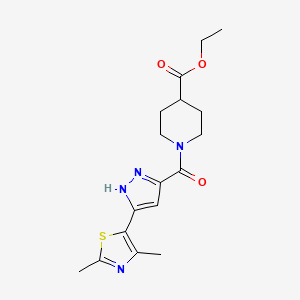

ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-4-24-17(23)12-5-7-21(8-6-12)16(22)14-9-13(19-20-14)15-10(2)18-11(3)25-15/h9,12H,4-8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISRUOHRHVCKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H22N4O3S

- Molecular Weight : 362.45 g/mol

- InChI Key : InChI=1S/C17H22N4O3S

The compound features a pyrazole ring, a thiazole moiety, and a piperidine structure, which are known to contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| HepG2 (Liver) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 20.5 | Inhibition of angiogenesis |

Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclins .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death.

- Anti-inflammatory Pathways : It reduces the expression of inflammatory mediators through NF-kB pathway inhibition.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple tumor types .

- Another research article focused on its antimicrobial properties, showing effective inhibition against resistant strains, suggesting its potential as a lead compound for drug development .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research has shown that pyrazole derivatives, including those with thiazole moieties, possess significant antimicrobial properties. Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Pyrazoles have been documented to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines and enzymes . For instance, derivatives have been tested for their ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may act on specific cancer cell lines, inducing apoptosis and inhibiting cell proliferation. Compounds similar to this have shown efficacy against lung cancer cells (A549) by promoting apoptotic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that combine various reagents to achieve the desired structure.

Synthetic Pathways

A typical synthetic route may include the reaction of 2,4-dimethylthiazole with pyrazole derivatives followed by carboxylation reactions involving piperidine derivatives. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .

Evaluation of Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties through in vitro assays measuring cytokine levels in treated cells. The compound demonstrated a marked decrease in TNF-α production, highlighting its potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Question

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate ester and amide byproducts.

- Recrystallization : DMF-EtOH (1:1) or acetone-water mixtures yield high-purity crystals. Monitor via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing.

Quality Control : Validate purity via H NMR integration and HPLC (>95% peak area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.